molecular formula C10H17NO6 B8331814 4-(Tert-butoxycarbonyl(methyl)aminooxy)-4-oxobutanoic acid

4-(Tert-butoxycarbonyl(methyl)aminooxy)-4-oxobutanoic acid

Cat. No.: B8331814
M. Wt: 247.24 g/mol
InChI Key: XWWVISGYUSUHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butoxycarbonyl(methyl)aminooxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxy-4-oxobutanoic acid

InChI

InChI=1S/C10H17NO6/c1-10(2,3)16-9(15)11(4)17-8(14)6-5-7(12)13/h5-6H2,1-4H3,(H,12,13)

InChI Key

XWWVISGYUSUHHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)OC(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methyl-N-boc hydroxylamine 3 (536 mg, 3.65 mmol) in ichloromethane (8 mL) were added DMAP (134 mg, 1.10 mmol) and succinic anhydride (548 mg, 5.48 mmol). The resulting mixture was stirred for 16 h at room temperature. The reaction mixture was poured into a saturated solution of ammonium chloride (10 mL) and extracted with ethyl acetate (2×40 mL). The combined organic layer was washed with water (20 mL) and dried over sodium sulfate. The solvent was removed in vacuo and the crude product was purified by silica flash column chromatography using 45% EtOAc/hexane as eluent to give the corresponding acid as a white solid (693 mg, 2.81 mmol, 77%). 1H NMR (CDCl3, 400 MHz): δ (ppm) 1.42 (s, 9H), 2.65-2.70 (m, 4H), 3.17 (s, 3H).
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step One
Name
Quantity
134 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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